3,5-Difluorobenzyl alcohol
Overview
Description
3,5-Difluorobenzyl alcohol is an organic compound with the molecular formula C7H6F2O. It is a derivative of benzyl alcohol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its clear, colorless to slightly brown liquid form and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 3,5-difluorobenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: On an industrial scale, this compound is produced through catalytic hydrogenation of 3,5-difluorobenzaldehyde. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3,5-difluorobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3,5-difluorotoluene using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: PCC, CrO3 in dichloromethane (DCM).
Reduction: NaBH4, LiAlH4 in THF or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: 3,5-Difluorobenzaldehyde.
Reduction: 3,5-Difluorotoluene.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
3,5-Difluorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is employed in the manufacture of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3,5-Difluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
- 3,4-Difluorobenzyl alcohol
- 2,5-Difluorobenzyl alcohol
- 2,4-Difluorobenzyl alcohol
Comparison: 3,5-Difluorobenzyl alcohol is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological effects .
Properties
IUPAC Name |
(3,5-difluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGIHEKXJKHXEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335045 | |
Record name | 3,5-Difluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79538-20-8 | |
Record name | 3,5-Difluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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